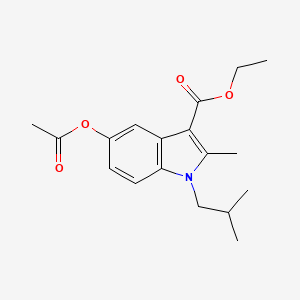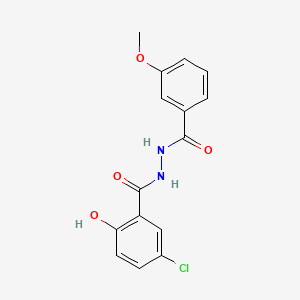
N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide, also known as BTCP, is a compound that has been extensively studied for its potential as a therapeutic agent. BTCP is a member of the piperidine class of compounds and is known to have analgesic properties.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is known to act on the opioid system in the brain. Specifically, it is believed to act as a mu-opioid receptor agonist, which results in the activation of the descending pain inhibitory pathway. This leads to a reduction in the perception of pain.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and has been investigated for its potential use in the treatment of chronic pain. N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide has also been shown to reduce the rewarding effects of drugs of abuse, and has been investigated for its potential use in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easier to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it more difficult to design experiments to investigate its effects.
Direcciones Futuras
There are a number of future directions for research on N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of chronic pain. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use in the treatment of drug addiction. More research is needed to determine its effectiveness in reducing drug-seeking behavior and preventing relapse. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to investigate its effects.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with tert-butyl piperidine-4-carboxylate in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide for research purposes.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic properties and has been investigated for its potential use in the treatment of chronic pain. N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
N-tert-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)13-8-10-20(11-9-13)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVISWSIDPYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(2-chlorobenzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)





![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)